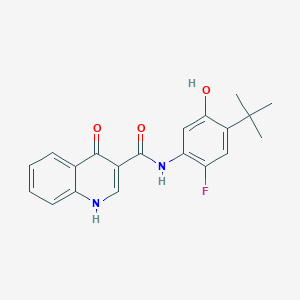
N-Carbathoxy-2-methylaziridin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbathoxy-2-methylaziridin is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy, making them highly reactive and valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbathoxy-2-methylaziridin typically involves the reaction of isopropanolamine with sulfuric acid, followed by esterification and hydrolysis . The process can be summarized as follows:
Esterification: Isopropanolamine is esterified using sulfuric acid.
Hydrolysis: The esterified product is then hydrolyzed with a liquid alkaline solution.
Purification: The resulting compound is purified through distillation under normal and low pressure conditions.
Industrial Production Methods
For large-scale industrial production, the synthesis conditions are optimized to ensure high yield and purity. The use of mild synthesis conditions and simple starting materials makes the process conducive to industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Carbathoxy-2-methylaziridin undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction occurs with nucleophiles such as N-, O-, and S-nucleophiles.
Oxidation and Reduction: These reactions are less common but can be facilitated under specific conditions.
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles include amines, alcohols, and thiols.
Reaction Conditions: Acidic conditions are often required for reactions with N- and O-nucleophiles, while S-nucleophiles can react under neutral or basic conditions.
Major Products
The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with S-nucleophiles typically result in the formation of sulfur-containing compounds .
Scientific Research Applications
N-Carbathoxy-2-methylaziridin has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: This compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of N-Carbathoxy-2-methylaziridin involves its high reactivity due to the strain energy in the three-membered ring. This reactivity allows it to undergo nucleophilic ring-opening reactions, leading to the formation of various products. The compound can alkylate DNA, which is a key factor in its potential antitumor activity . Additionally, it can inhibit tumor-associated cysteine proteases, contributing to its immunomodulating effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylaziridine: Another aziridine compound with similar reactivity but different applications.
N-Acylated Cyanoaziridines: These compounds are used in the synthesis of oxazoline derivatives and have distinct reactivity patterns.
Azetidines: Four-membered ring analogs of aziridines with different strain energy and reactivity.
Uniqueness
Its ability to undergo selective nucleophilic ring-opening reactions and its potential as an antitumor agent make it a unique and valuable compound in scientific research .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
ethyl 2-methylaziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)7-4-5(7)2/h5H,3-4H2,1-2H3 |
InChI Key |
DAIKRMBKRGYNCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-O-tert-butyl 1-O-methyl 5-[4-(methylcarbamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B13875589.png)
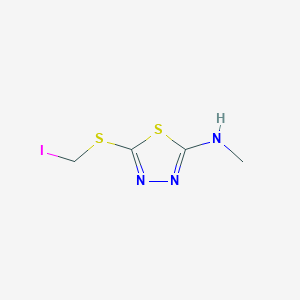
![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B13875612.png)
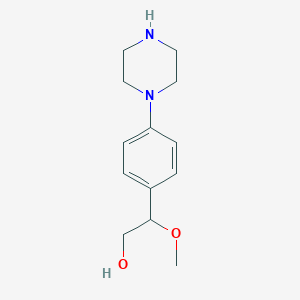


![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)

![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)
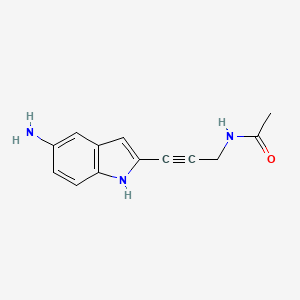
![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)
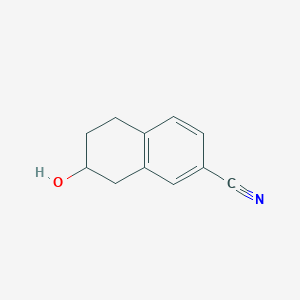
![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
